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Compound of Interest

Compound Name: 3-(2-Oxo-acetyl)-benzonitrile

Cat. No.: B011535

An In-depth Technical Guide to 3-(2-Oxo-acetyl)-
benzonitrile

This technical guide provides a comprehensive overview of the chemical properties, structure,
and plausible synthesis of 3-(2-Oxo-acetyl)-benzonitrile. The content is tailored for
researchers, scientists, and drug development professionals, offering detailed information for
laboratory use and further research.

Chemical Structure and Properties

3-(2-Oxo-acetyl)-benzonitrile, with the CAS number 105802-54-8, is an aromatic compound
featuring both a nitrile and a glyoxal (a 1,2-dicarbonyl) functional group.[1] This unique
combination of reactive moieties makes it a potentially valuable building block in organic
synthesis.

Table 1: Chemical Identifiers and Molecular Properties
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Property Value Source

CAS Number 105802-54-8 [1]

Molecular Formula CoHsNO:2 [2]

Molecular Weight 159.14 g/mol [1]

IUPAC Name 3-(2-oxoacetyl)benzonitrile [2]
InChl=1S/C9H5N0O2/c10-5-7-

InChl [2]
2-1-3-8(4-7)9(12)6-11/h1-4,6H
MIDYVQQFZPPTDV-

InChiKey [1][2]

UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=0)C=0)
C#N

[2]

Table 2: Predicted Physical Properties

Note: Experimental data for the following properties are not readily available. The values below

are predicted or estimated based on the compound's structure and data from similar

compounds.
Property Predicted Value
Melting Point Not available
Boiling Point Not available
Solubility Likely soluble in organic solvents like

dichloromethane, ethyl acetate, and acetone.

Spectroscopic and Analytical Data

While experimental spectra for 3-(2-Oxo-acetyl)-benzonitrile are not widely published, the

following section details the expected spectroscopic characteristics based on its structure and

provides experimental data for its likely precursor, 3-acetylbenzonitrile, for reference.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected *H NMR of 3-(2-Oxo-acetyl)-benzonitrile:

» Aromatic Protons: Multiple signals in the aromatic region (approx. 7.5-8.5 ppm).

e Aldehydic Proton: A singlet in the downfield region (approx. 9-10 ppm).

Expected 13C NMR of 3-(2-Oxo-acetyl)-benzonitrile:

 Nitrile Carbon: A signal around 118 ppm.

e Aromatic Carbons: Multiple signals in the aromatic region (approx. 129-140 ppm).

e Carbonyl Carbons: Two signals in the downfield region corresponding to the ketone and
aldehyde carbonyls (approx. 180-200 ppm).

Reference *H and 3C NMR data for 3-methylbenzonitrile (a related compound):

e H NMR (400 MHz, CDCls, ppm): & 2.53 (s, 3H), 7.27 (t, J = 8.0Hz, 1H), 7.31 (t, J = 8.0Hz,
1H), 7.48 (t, J = 8.0Hz, 1H), 7.57 (t, J = 8.0Hz, 1H).

e 13C NMR (100 MHz, CDCls, ppm): 6 20.2, 112.4, 117.9, 126.0, 130.0, 132.2, 132.4, 141.6.

Infrared (IR) Spectroscopy

Expected IR of 3-(2-Oxo-acetyl)-benzonitrile:

Nitrile (C=N) stretch: A sharp absorption band around 2230 cm™1,

Carbonyl (C=0) stretches: Two distinct absorption bands in the region of 1680-1720 cm~1 for
the ketone and aldehyde.

Aromatic C-H stretch: Above 3000 cm~1.

Aldehydic C-H stretch: Two weak bands around 2720 and 2820 cm™1.

Reference IR data for 3-Acetylbenzonitrile:
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e Agas-phase IR spectrum is available from the NIST/EPA Gas-Phase Infrared Database.[3]

Mass Spectrometry (MS)

Expected MS of 3-(2-Oxo-acetyl)-benzonitrile:

e Molecular lon (M*): A peak at m/z = 159.0320, corresponding to the molecular weight of the
compound.

e Fragmentation: Expect to see fragments corresponding to the loss of CO (m/z = 131) and the
cyano group (m/z = 133).

Reference MS data for 3-Acetylbenzonitrile:

e The NIST Mass Spectrometry Data Center provides a mass spectrum for 3-
acetylbenzonitrile, showing a molecular ion peak at m/z = 145.[3]

Experimental Protocols
Plausible Synthesis of 3-(2-Oxo-acetyl)-benzonitrile

A plausible method for the synthesis of 3-(2-Oxo-acetyl)-benzonitrile is the oxidation of 3-
acetylbenzonitrile, based on the established synthesis of its isomer, 4-(2-oxoacetyl)-
benzonitrile.

Reaction Scheme:
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Plausible Synthesis of 3-(2-Oxo-acetyl)-benzonitrile

Reactants Reaction Conditions

3-Acetylbenzonitrile <1 Selenium Dioxide (Se02) — Solvent: Dioxane/Water Temperature: 90°C Time: 12 hours

Reaction Mixture

Filtration
\4
Solvent Removal

\4
Extraction with Dichloromethane

\4
Drying and Solvent Removal

3-(2-Oxo-acetyl)-benzonitrile

Click to download full resolution via product page

Caption: Plausible synthesis workflow for 3-(2-Oxo-acetyl)-benzonitrile.
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Detailed Methodology:

e Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, add selenium dioxide (1.1 equivalents) to a mixture of dioxane and water (e.g., 10:1

vIv).

 Dissolution: Stir the mixture at approximately 50°C until the selenium dioxide has completely
dissolved.

» Addition of Starting Material: Add 3-acetylbenzonitrile (1 equivalent) to the reaction mixture.

» Reaction: Heat the mixture to 90°C and maintain this temperature with stirring for 12 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).

o Work-up:
o Upon completion, filter the warm solution to remove any solid byproducts.
o Remove the solvent from the filtrate under reduced pressure.
o Dissolve the resulting residue in dichloromethane and wash with water.

o Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate,
and remove the solvent under reduced pressure to yield the crude product.

o Purification: The crude 3-(2-Oxo-acetyl)-benzonitrile can be further purified by column
chromatography on silica gel.

Reactivity and Potential Applications

3-(2-Oxo-acetyl)-benzonitrile is an aryl glyoxal, a class of compounds known for their
versatile reactivity due to the presence of two adjacent carbonyl groups.[4][5] The electron-
withdrawing nature of the ketone group enhances the reactivity of the adjacent aldehyde.[4]
This bifunctional nature makes it a valuable intermediate in the synthesis of various
heterocyclic compounds.[1][4][5]

Potential applications include:
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o Heterocyclic Synthesis: Aryl glyoxals are key building blocks in multicomponent reactions for
the synthesis of furans, pyrans, and other oxygen-containing heterocycles.[4][5]

» Chemical Biology: The dicarbonyl moiety can react with arginine residues in proteins,
suggesting its potential use as a chemical probe for protein labeling and cross-linking.[2]

e Medicinal Chemistry: The structural motifs present in 3-(2-Oxo-acetyl)-benzonitrile are
found in various bioactive molecules, making it an interesting starting point for the
development of new therapeutic agents.

Safety and Handling

» General Precautions: Handle in a well-ventilated area, preferably in a fume hood. Wear
appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab
coat.

» Reactivity Hazards: As an aldehyde, it may be susceptible to oxidation.

o Storage: Store in a cool, dry place away from incompatible materials such as strong
oxidizing and reducing agents.

Disclaimer: This guide is intended for informational purposes only and should not be
considered a substitute for professional chemical expertise. Always consult the relevant Safety
Data Sheet (SDS) before handling any chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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